molecular formula C12H8Cl2FNO B8307264 2,5-Dichloro-4-(4-fluoro-benzyloxy)-pyridine

2,5-Dichloro-4-(4-fluoro-benzyloxy)-pyridine

Cat. No. B8307264
M. Wt: 272.10 g/mol
InChI Key: YNBPDWZHVNAGAX-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

The title compound was synthesized in analogy to Example 12a, using 2,5-dichloro-4-pyridinol (CAN 847664-65-7) and 1-(bromomethyl)-4-fluoro-benzene (CAN 459-46-1) as starting materials and isolated (1.03 g, 62%) as white solid; LC-MS (UV peak area, m/z) 98.6%, 272.0040 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([OH:8])[C:5]([Cl:9])=[CH:4][N:3]=1.Br[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1>>[Cl:1][C:2]1[CH:7]=[C:6]([O:8][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[C:5]([Cl:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=C1)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated (1.03 g, 62%) as white solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)OCC1=CC=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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